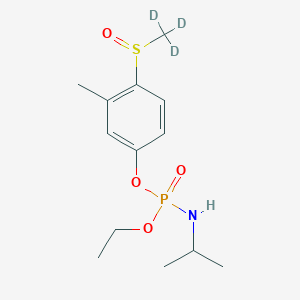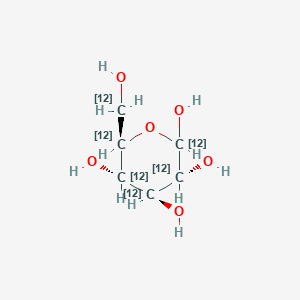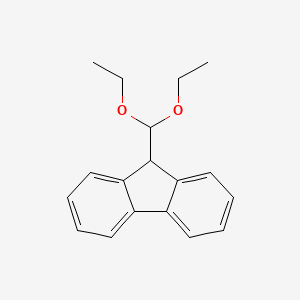
diacetyloxyindiganyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diacetyloxyindiganyl acetate can be synthesized through several methods. One common method involves reacting indium with acetic acid. The reaction typically requires a controlled environment to ensure the purity and stability of the product. The reaction can be represented as follows: [ \text{In} + 3 \text{CH}_3\text{COOH} \rightarrow \text{In}(\text{OOCCH}_3)_3 + 3 \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced in bulk volumes. The process involves the use of high-purity indium and acetic acid, with the reaction carried out in specialized reactors to maintain the desired conditions. The product is then purified and packaged in glass ampules, bottles, or metal ampules to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Diacetyloxyindiganyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to elemental indium.
Substitution: It can undergo substitution reactions with other acetates or similar compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include indium oxide, elemental indium, and various substituted acetates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diacetyloxyindiganyl acetate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of high-purity indium oxide, which is used in electronics and other advanced materials
Wirkmechanismus
The mechanism by which diacetyloxyindiganyl acetate exerts its effects involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of indium ions, which can participate in various catalytic and redox processes. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diacetyloxyindiganyl acetate include:
- Indium (III) chloride
- Indium (III) nitrate
- Indium (III) acetylacetonate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a precursor for other indium compounds and its use in various catalytic processes highlight its versatility and importance in scientific research .
Eigenschaften
Molekularformel |
C6H9InO6 |
|---|---|
Molekulargewicht |
291.95 g/mol |
IUPAC-Name |
diacetyloxyindiganyl acetate |
InChI |
InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI-Schlüssel |
VBXWCGWXDOBUQZ-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=O)O[In](OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)




